molecular formula C18H23ClN2 B5068686 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine

Cat. No.: B5068686
M. Wt: 302.8 g/mol
InChI Key: XZJYBSFWSAQBIV-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine typically involves multiple steps. One common approach is the Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with secondary amines and formaldehyde . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialized materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites, potentially affecting various biological pathways. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine is unique due to its combination of a bicyclic structure with a piperazine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2/c19-17-2-1-3-18(12-17)21-8-6-20(7-9-21)13-16-11-14-4-5-15(16)10-14/h1-5,12,14-16H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJYBSFWSAQBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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